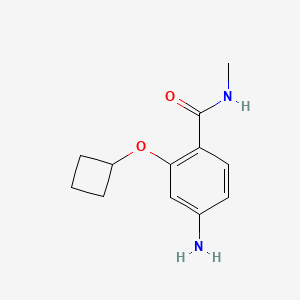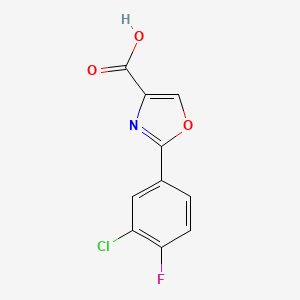
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3-chloro-4-fluoroaniline with glyoxylic acid to form the corresponding oxazole ring. This reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chloro and fluoro substituents on biological activity.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can influence the binding affinity and selectivity of the compound towards these targets, thereby modulating its biological activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. This dual substitution pattern is not commonly found in other similar compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C10H5ClFNO3 |
|---|---|
Poids moléculaire |
241.60 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Clé InChI |
CNPZDTJERNRKIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


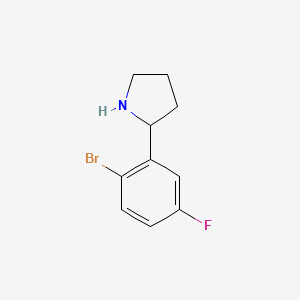
![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
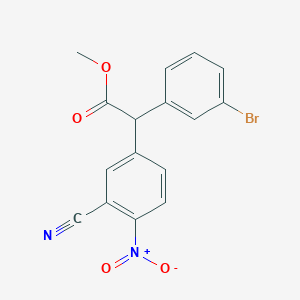

![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
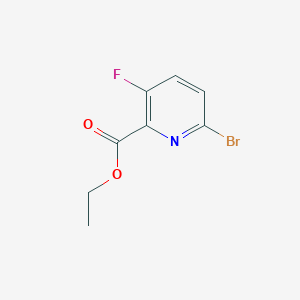

![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)

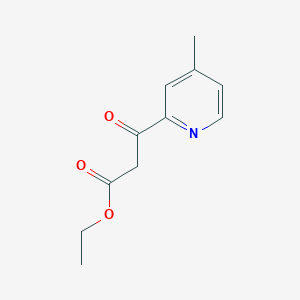
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)
